Sodium Colistin A Methanesulfonate
Description
Historical Context of Polymyxin (B74138) E and its Methanesulfonate (B1217627) Derivative in Research
The polymyxins, a class of polypeptide antibiotics, were first discovered in 1947. mdpi.com Among them, polymyxin E, known as colistin (B93849), was identified as effective against Gram-negative bacteria. mdpi.comnih.gov However, early clinical use of colistin sulfate (B86663) was associated with significant toxicity. To mitigate these effects, a derivative, sodium colistin methanesulfonate (CMS), was developed. nih.govmdpi.com This was achieved by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which blocks the primary amine groups with sulfomethyl groups. nih.govmdpi.com This modification resulted in an inactive prodrug that was less toxic when administered parenterally and was intended to release the active colistin in vivo. nih.govnih.gov
CMS was commercially introduced for clinical use in the 1950s. nih.gov However, by the 1970s and 1980s, the use of CMS and other polymyxins declined sharply. nih.gov This was primarily due to concerns about its potential for nephrotoxicity and the concurrent development and introduction of newer classes of antibiotics, such as aminoglycosides and broad-spectrum beta-lactams, which were perceived to have more favorable safety profiles.
Rationale for Renewed Academic Inquiry into Colistin Methanesulfonate
The turn of the 21st century has seen a dramatic resurgence in academic and clinical interest in colistin methanesulfonate. nih.gov The primary driver for this renewed inquiry is the global health crisis posed by the rise of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govnih.govnih.gov For many infections caused by these "superbugs," which are resistant to nearly all other available antibiotics, polymyxins have become a last-resort therapeutic option. nih.govnih.govfrontiersin.org
This revival has exposed a significant knowledge gap, as polymyxins were never subjected to the rigorous drug development and evaluation processes required by modern standards. nih.govnih.gov Consequently, there is a dearth of robust data on the pharmacokinetics (PK) and pharmacodynamics (PD) of CMS and its conversion to active colistin. nih.gov Academic research is now intensely focused on several key areas:
Understanding the Prodrug Conversion: Elucidating the precise rate and extent of the hydrolysis of CMS into active colistin in different physiological conditions is a major research focus. nih.govasm.org Studies have shown that CMS itself is an inactive prodrug, and its antibacterial effect is solely attributable to the colistin that is liberated after administration. nih.gov
Investigating Pharmacokinetics: There is significant inter-patient variability in the plasma concentrations of colistin achieved after CMS administration. nih.gov Research aims to understand these pharmacokinetic differences to establish more reliable and effective use. nih.govresearchgate.net
Structure-Function Relationships: Researchers are exploring the relationship between the chemical structures of polymyxin derivatives and their biological activity and toxicity, with the goal of designing new, safer polymyxin-class antibiotics. nih.govoup.com
This renewed academic scrutiny is essential to optimize the use of this critically important, last-line agent in an era of widespread antimicrobial resistance.
Detailed Research Findings
Recent academic inquiry has focused on quantifying the conversion of the prodrug colistin methanesulfonate (CMS) into its active form, colistin, under various conditions. This conversion is critical for antibacterial efficacy.
One study investigated the time-kill kinetics of CMS against P. aeruginosa, demonstrating that the antibacterial effect was delayed until sufficient concentrations of active colistin were generated from the hydrolysis of the prodrug. nih.gov The table below details the measured appearance of colistin from CMS in a laboratory setting.
Table 1: Conversion of Colistin Methanesulfonate (CMS) to Colistin Over Time in Microbiological Media
| Initial CMS Concentration (mg/L) | Time (minutes) | Generated Colistin Concentration (mg/L, mean ± SD) | Percentage of CMS Converted to Colistin (molar basis, mean ± SD) |
|---|---|---|---|
| 8.0 | 60 | 0.26 ± 0.04 | Not Reported |
| 8.0 | 240 | 1.49 ± 0.22 | 29.1% ± 2.1% |
| 32.0 | 60 | 0.80 ± 0.10 | Not Reported |
| 32.0 | 240 | 5.91 ± 0.32 | 30.5% ± 2.2% |
Data sourced from a study on the pharmacodynamics of colistin and CMS against Pseudomonas aeruginosa. nih.gov
Further research has examined the stability of CMS in pharmaceutical preparations, finding that the rate of hydrolysis to colistin is dependent on both temperature and concentration. asm.org The formation of colistin was found to be significantly slower at lower temperatures.
Table 2: Formation of Colistin from CMS in Infusion Solutions at 48 Hours
| Solution | Storage Temperature | Approximate Percentage of CMS Converted to Colistin |
|---|---|---|
| 0.9% Sodium Chloride | 4°C | ~0.3% |
| 0.9% Sodium Chloride | 25°C | ~4% |
| 5.0% Glucose | 4°C | ~0.3% |
| 5.0% Glucose | 25°C | ~4% |
Data sourced from a study on the stability of CMS in pharmaceutical products and solutions. asm.org
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Colistinmethanesulfonic Acid; Colimycin M; Colimyci Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectable |
Origin of Product |
United States |
Molecular and Chemical Characteristics of Sodium Colistin a Methanesulfonate As a Prodrug
Structural Basis of Prodrug Activity and Chemical Modification
Colistin (B93849) itself is a multicomponent lipopeptide, with the two major components being colistin A and colistin B. nih.gov The structure consists of a cyclic heptapeptide (B1575542) and a tripeptide side chain. nih.gov The key to colistin's antibacterial activity lies in its polycationic nature, attributed to the presence of five primary amino groups on the α,γ-diaminobutyric acid (Dab) residues. nih.govresearchgate.net This positive charge facilitates its interaction with the negatively charged lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. nih.gov
Sodium colistin A methanesulfonate (B1217627) is synthesized by reacting colistin with formaldehyde (B43269) and sodium bisulfite. nih.govasm.org This chemical modification results in the addition of sulfomethyl groups (CH₂SO₃Na) to the primary amino groups of the Dab residues in colistin. nih.gov This structural alteration neutralizes the positive charges of the parent colistin molecule, rendering it an inactive prodrug. asm.org The lack of a significant positive charge prevents the molecule from effectively binding to the bacterial outer membrane, which is a crucial first step in its antibacterial action. asm.org
Hydrolysis Pathways and Kinetics of Colistin Methanesulfonate
The conversion of the inactive prodrug, colistin methanesulfonate (CMS), into the active colistin is a critical step for its therapeutic effect. This conversion occurs through hydrolysis in aqueous solutions, both in vitro and in vivo. asm.orgnih.gov The process is complex, yielding a mixture of partially sulfomethylated derivatives and the fully active colistin. asm.org
In Vitro Hydrolysis Dynamics
Studies have shown that the hydrolysis of CMS in aqueous media is a time-dependent process. In laboratory settings, the formation of colistin from CMS has been demonstrated in various media, including microbiological broth. nih.govresearchgate.net For instance, in cation-adjusted Mueller-Hinton broth, CMS at concentrations of 8.0 and 32 mg/liter progressively hydrolyzes to colistin. researchgate.net The antibacterial activity is not observed until a sufficient concentration of colistin is formed. asm.orgresearchgate.net Research indicates that approximately 30% of the CMS can be hydrolyzed to colistin within 240 minutes in microbiological media. asm.org
The rate of hydrolysis is significant, with the peaks corresponding to CMS in strong-anion-exchange high-performance liquid chromatography (SAX-HPLC) almost completely disappearing after 12 hours at 37°C. nih.gov
Factors Influencing Hydrolysis Rates (e.g., pH, temperature, concentration)
Several factors have been identified to influence the rate at which colistin methanesulfonate hydrolyzes to form colistin. These include:
Temperature: The hydrolysis of CMS is temperature-dependent. nih.gov Studies have shown that hydrolysis is faster at higher temperatures. For example, when diluted in infusion solutions, CMS hydrolyzes more rapidly at 25°C compared to 4°C. nih.gov At 4°C, the formation of colistin from CMS is minimal, even after several days. nih.govnih.gov
pH: The pH of the aqueous medium also plays a crucial role. The rate of colistin formation from CMS is greater in phosphate (B84403) buffer (pH 7.4) and human plasma compared to water. nih.gov This is likely due to the higher pH of the buffer and plasma. nih.gov Colistin itself is more stable at a slightly acidic pH (around 5.6 to 6.0) than at a neutral pH of 7.4. nih.gov
Concentration: The hydrolysis of CMS is also concentration-dependent. nih.gov When reconstituted at a high concentration (200 mg/ml), CMS is relatively stable. However, upon further dilution to a lower concentration (4 mg/ml) in infusion solutions, the rate of hydrolysis increases. nih.gov
Characterization of Hydrolysis Products and Intermediates
The hydrolysis of colistin methanesulfonate is not a simple, one-step conversion to colistin. Instead, it is a complex process that results in a mixture of various compounds. asm.org The primary products of this hydrolysis are:
Colistin: The fully active form of the antibiotic, with all its primary amino groups restored. asm.org
Partially Sulfomethylated Derivatives: These are intermediate compounds where some, but not all, of the sulfomethyl groups have been cleaved from the diaminobutyric acid residues. asm.orgasm.org The net charge of these derivatives can range from negative to positive, depending on the number of remaining sulfomethyl groups. asm.org For example, a derivative with four attached sulfomethyl groups would have a net charge of -3, while one with a single sulfomethyl group would have a net charge of +3. asm.org
The different components of this mixture, including the various partially sulfomethylated derivatives and colistin itself, can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govasm.org
Mechanisms of Action of Colistin Derived from Colistin Methanesulfonate at the Cellular and Molecular Level
Interaction with Bacterial Outer Membrane Components
The initial and critical step in colistin's mechanism of action is its interaction with the outer membrane (OM) of Gram-negative bacteria. tandfonline.com This interaction is largely governed by the unique amphipathic nature of the colistin (B93849) molecule, which possesses both positively charged (hydrophilic) and fatty acid (lipophilic) regions. wikipedia.org
The primary target for colistin on the bacterial surface is the lipopolysaccharide (LPS) layer, a major component of the outer leaflet of the OM in Gram-negative bacteria. tandfonline.comnih.gov The process begins with an electrostatic attraction between the positively charged L-α,γ-diaminobutyric acid (Dab) residues of the polycationic colistin and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. tandfonline.commdpi.comnih.gov This binding is a crucial prerequisite for the subsequent disruptive events. nih.gov The affinity of colistin for LPS is exceptionally high, which anchors the antibiotic to the bacterial surface and initiates the process of membrane destabilization. nih.gov Studies have shown that modifications to the lipid A structure that reduce its net negative charge can confer resistance to colistin, highlighting the essential role of this initial electrostatic interaction. mdpi.com Recent research has also indicated that for colistin's bactericidal activity to be effective, de novo LPS biosynthesis is required, suggesting that the antibiotic may target newly synthesized LPS molecules. researchgate.netbiorxiv.org
The structural integrity of the LPS layer is heavily dependent on divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govresearchgate.net These cations form bridges between the negatively charged phosphate groups of adjacent LPS molecules, effectively cross-linking and stabilizing the outer membrane. nih.govnih.gov Colistin competitively displaces these essential divalent cations from their binding sites on the lipid A phosphate groups. wikipedia.orgnih.govtandfonline.com By disrupting these ionic bridges, colistin weakens the lateral packing of the LPS molecules, leading to a localized and significant destabilization of the outer membrane. nih.govnih.gov This displacement is a key step that facilitates the subsequent permeabilization of the membrane. elsevier.es
Disruption of Bacterial Membrane Integrity
Following the initial binding to LPS and displacement of divalent cations, colistin proceeds to physically disrupt the bacterial membrane architecture. This disruption occurs in a two-step manner, affecting both the outer and inner (cytoplasmic) membranes. nih.gov
The destabilization of the LPS layer creates transient "cracks" or pores in the outer membrane. elsevier.esnih.gov This disruption increases the permeability of the OM, a phenomenon often described as a "self-promoted uptake" pathway, where the initial damage allows more colistin molecules to penetrate the membrane. tandfonline.comelsevier.es The permeabilizing effect can be measured using assays like the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact OM but fluoresces upon entering the phospholipid-rich environment of a damaged membrane. nih.govelifesciences.org Studies show that colistin treatment leads to a dose-dependent increase in NPN uptake, confirming OM permeabilization. nih.govelifesciences.org This increased permeability not only allows colistin to access the periplasmic space but can also facilitate the entry of other antibiotics that would normally be blocked by the outer membrane. researchgate.net
| Assay | Organism | Observation | Conclusion | Reference |
| N-phenyl-1-naphthylamine (NPN) Uptake | E. coli | Dose-dependent increase in fluorescence upon colistin exposure. | Colistin causes permeabilization of the outer membrane. elifesciences.org | elifesciences.org |
| Lysozyme (B549824) Sensitivity | E. coli, A. veronii | Colistin exposure enhances the sensitivity of susceptible strains to lysozyme. | Colistin disrupts the outer membrane, allowing larger molecules like lysozyme to access the peptidoglycan layer. | nih.gov |
While disruption of the outer membrane is a critical first step, the ultimate bactericidal action of colistin requires damage to the inner, or cytoplasmic, membrane (CM). researchgate.netnih.gov After traversing the outer membrane, colistin interacts with the phospholipids (B1166683) of the cytoplasmic membrane in a detergent-like manner. wikipedia.orgdrugbank.com The amphipathic nature of colistin allows it to insert its hydrophobic fatty acid tail into the lipid bilayer while the hydrophilic ring remains at the surface, disrupting the membrane's structure and function. nih.gov
More recent findings have revealed that colistin also targets LPS molecules that are transiently present in the cytoplasmic membrane, disrupting cation bridges in a manner similar to its action on the outer membrane. researchgate.netelifesciences.org This interaction is crucial for cell lysis. researchgate.net The permeabilization of the cytoplasmic membrane leads to the leakage of essential intracellular contents, such as ions (e.g., potassium) and metabolites, dissipation of membrane potential, and ultimately, cell death. nih.govnih.gov
| Finding | Experimental Model | Mechanism | Significance | Reference |
| CM Permeabilization | E. coli spheroplasts | Colistin disrupts cation bridges between LPS molecules located in the cytoplasmic membrane. | Demonstrates that LPS is a target in the CM, and this interaction is key to bactericidal activity and cell lysis. elifesciences.org | elifesciences.org |
| Protection by MgCl₂ | E. coli spheroplasts | Excess magnesium protects the CM from colistin-mediated disruption. | Confirms the role of cation displacement in CM damage, similar to the OM mechanism. elifesciences.org | elifesciences.org |
| Morphological Alteration | E. coli, P. aeruginosa | Electron microscopy shows profound changes to cell shape after colistin exposure. | Indicates severe structural damage resulting from membrane interactions. | nih.gov |
Molecular Interactions Leading to Cellular Dysfunction
The cascade of events initiated by colistin's binding to the bacterial membranes culminates in widespread cellular dysfunction and death. The detergent-like action on the cytoplasmic membrane is a primary cause of bactericidal activity, leading to the solubilization of the membrane and loss of cellular contents. wikipedia.orgnih.gov
Beyond direct physical disruption, other molecular interactions contribute to cell death. There is evidence suggesting that colistin can induce a vesicle-vesicle contact pathway, where it facilitates contact between the outer and inner membranes, leading to an exchange of phospholipids. mdpi.comnih.gov This disrupts the specific lipid composition of each membrane, causing an osmotic imbalance and contributing to cell lysis. mdpi.com Additionally, some hypotheses suggest that colistin may inhibit critical cellular respiratory enzymes located in the cytoplasmic membrane or induce the formation of reactive oxygen species, further contributing to cellular demise. nih.gov The binding and neutralization of LPS by colistin also has a potent anti-endotoxin effect, which is clinically relevant in mitigating the systemic inflammatory response to infection. nih.govmdpi.com
Leakage of Intracellular Contents
Following the initial disruption of the outer membrane, colistin's action progresses to the inner cytoplasmic membrane, leading to a fatal loss of cellular contents. mdpi.compatsnap.com The insertion of colistin's hydrophobic regions, including its fatty acid tail, into the membrane creates physical distortions and pores. nih.govdroracle.ai This detergent-like action compromises the integrity of the phospholipid bilayer of the inner membrane, effectively puncturing it. mdpi.comnih.gov
The consequence of this membrane damage is a significant increase in permeability, which allows for the uncontrolled efflux of essential intracellular components. nih.govpatsnap.com This includes critical ions like potassium, nucleotides, and other small molecules vital for cellular function. patsnap.comnih.gov The loss of these contents disrupts the osmotic balance of the cell and leads to the cessation of essential cellular processes. mdpi.comnih.gov Ultimately, the extensive damage to both the outer and inner membranes and the subsequent leakage of cytoplasmic contents result in bacterial lysis and cell death. nih.govmdpi.com Recent studies have provided strong evidence that colistin targets LPS in the cytoplasmic membrane in addition to the outer membrane, and this action is required for its bactericidal and lytic activity. nih.govelifesciences.org
Table 1: Sequence of Events Leading to Leakage of Intracellular Contents by Colistin
| Step | Event | Cellular Consequence |
| 1 | Electrostatic Binding | Cationic colistin binds to anionic Lipid A in the bacterial outer membrane. mdpi.comdroracle.ai |
| 2 | Cation Displacement | Colistin displaces Mg²⁺ and Ca²⁺ ions that stabilize the outer membrane. nih.govpatsnap.com |
| 3 | Outer Membrane Disruption | The outer membrane becomes destabilized and more permeable. nih.govmdpi.com |
| 4 | Self-Promoted Uptake | Colistin inserts its hydrophobic tail into the membrane, creating channels. nih.govdroracle.ai |
| 5 | Inner Membrane Damage | The integrity of the inner cytoplasmic membrane is compromised. mdpi.comnih.gov |
| 6 | Efflux of Contents | Essential ions (e.g., potassium) and small molecules leak from the cytoplasm. patsnap.comnih.gov |
| 7 | Cell Lysis | Loss of osmotic balance and vital components leads to bacterial cell death. nih.govmdpi.com |
Impact on Bacterial Metabolic and Physiological Processes
Beyond the direct physical damage causing leakage, colistin's interaction with bacteria has profound effects on their metabolic and physiological functions. The disruption of the cell membrane, the site of many vital processes, inevitably leads to metabolic collapse.
One of the key secondary mechanisms is the inhibition of essential respiratory enzymes. nih.gov The bacterial respiratory chain, crucial for energy production, is a target. Specifically, colistin has been reported to inhibit the activity of NADH oxidase enzymes. nih.gov In some bacteria, it can also inhibit other critical enzymes such as alternative NADH-dehydrogenase and malate:quinone oxidoreductase. nih.gov This disruption of the respiratory chain interferes with the cell's ability to generate ATP, the primary energy currency, leading to a widespread shutdown of metabolic activities.
Furthermore, colistin can induce oxidative stress, leading to the accumulation of damaging free radicals. mdpi.com This oxidative damage can harm various cellular components, including DNA, proteins, and lipids, further contributing to bacterial death. mdpi.com Research in Vibrio alginolyticus has shown that resistance to colistin is associated with a reduction in central carbon and energy metabolism, particularly affecting the pyruvate (B1213749) cycle. nih.gov Reprogramming the metabolome to restore this cycle can increase the proton motive force, which enhances the binding of colistin to lipid A, thereby re-sensitizing the bacteria to the antibiotic. nih.gov This highlights the intricate link between bacterial metabolic state and susceptibility to colistin.
Physiologically, treatment with colistin leads to significant morphological changes in bacterial cells. Electron microscopy has revealed alterations such as the formation of "blebs" or projections from the cell wall and a loss of granularity in the cytoplasm. mdpi.com In some species like Escherichia coli and Pseudomonas aeruginosa, colistin has been observed to cause cells to clump together in a process known as aggregation. nih.gov
Table 2: Effects of Colistin on Bacterial Metabolic and Physiological Processes
| Affected Process | Specific Impact | Consequence for the Bacterium |
| Energy Metabolism | Inhibition of respiratory chain enzymes (e.g., NADH oxidase). nih.gov | Reduced ATP production, leading to energy depletion and metabolic failure. |
| Alteration of the pyruvate cycle and central carbon metabolism. nih.gov | Decreased energy production and potential for resistance development. nih.gov | |
| Oxidative Stress | Generation of free radicals. mdpi.com | Damage to DNA, proteins, and lipids, contributing to cell death. mdpi.com |
| Cellular Morphology | Formation of membrane "blebs" and projections. mdpi.com | Loss of normal cell structure and integrity. |
| Cellular Arrangement | Induction of cell aggregation or clumping. nih.gov | Altered population dynamics and physical state. nih.gov |
| Endotoxin Neutralization | Binding to and neutralizing the lipid A portion of LPS. nih.gov | Inhibition of the endotoxic activity of LPS. nih.govresearchgate.net |
Bacterial Resistance Mechanisms to Colistin
Chromosomally-Mediated Resistance Mechanisms
Intrinsic or acquired resistance to colistin (B93849) in Gram-negative bacteria is most commonly due to mutations in chromosomal genes that regulate the structure of Lipid A, the anchor component of LPS. mdpi.com These genetic alterations lead to the covalent addition of cationic groups to Lipid A, which neutralizes its negative charge. dovepress.com This reduction in net negative charge is the central mechanism for diminishing the binding affinity of the polycationic colistin antibiotic. dovepress.com
The primary mechanism of action for colistin involves an electrostatic interaction with the Lipid A moiety of LPS, leading to the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane structure. This interaction disrupts membrane integrity and leads to cell death. nih.gov Bacteria have developed resistance by altering the chemical structure of Lipid A to hinder this initial binding step. nih.gov
Another significant modification of Lipid A that confers colistin resistance is the addition of a phosphoethanolamine (PEtN) group. asm.orgfrontiersin.org Similar to L-Ara4N, the positively charged PEtN moiety neutralizes the anionic phosphate (B84403) groups of Lipid A, thereby repelling the cationic colistin antibiotic. frontiersin.orgfrontiersin.org This modification is catalyzed by PEtN transferases. elifesciences.org Chromosomally, the expression of the PEtN transferase PmrC (also known as EptA) is a key factor in this resistance mechanism. nih.govukhsa.gov.uk In Acinetobacter baumannii, colistin resistance is strongly associated with mutations that lead to the overexpression of pmrC and the subsequent addition of PEtN to Lipid A. nih.govukhsa.gov.uk The addition of PEtN to Lipid A has been identified through mass spectrometry in numerous colistin-resistant clinical isolates. uib.nonih.gov
| Lipid A Modification | Added Moiety | Effect on Charge | Key Enzyme/Operon | Result |
| Aminoarabinosylation | L-Ara4N | Reduces negative charge | pmrHFIJKLM (arnBCADTEF) | Decreased colistin binding |
| Phosphoethanolamination | PEtN | Reduces negative charge | PmrC (EptA) | Decreased colistin binding |
The expression of genes responsible for LPS modifications is tightly controlled by two-component regulatory systems (TCSs). These systems allow bacteria to sense and respond to environmental stimuli, such as the presence of antimicrobial peptides or changes in ion concentrations. mdpi.com Mutations within these regulatory systems can lead to the constitutive overexpression of LPS-modifying enzymes, resulting in a stable colistin-resistant phenotype. elifesciences.org
The PmrAB system is a central regulator of colistin resistance in many Gram-negative bacteria. frontiersin.orgasm.org It consists of the sensor kinase PmrB, a transmembrane protein that detects environmental signals like low magnesium (Mg²⁺) or the presence of cationic antimicrobial peptides, and the cognate response regulator PmrA. researchgate.net Upon activation, PmrB autophosphorylates and subsequently transfers the phosphate group to PmrA. researchgate.net Phosphorylated PmrA then acts as a transcriptional activator, upregulating the expression of the pmrHFIJKLM operon and the pmrC gene, which leads to the addition of L-Ara4N and PEtN to Lipid A, respectively. asm.orgresearchgate.netnih.gov
Mutations in the pmrA or pmrB genes are a common cause of acquired colistin resistance. nih.govnih.gov These mutations can lock the PmrB protein in a constitutively active state, leading to constant phosphorylation of PmrA and sustained high-level expression of the LPS modification genes, even in the absence of inducing signals. nih.govukhsa.gov.uknih.gov Studies on A. baumannii and K. pneumoniae have frequently identified non-synonymous mutations in pmrB in colistin-resistant clinical isolates. nih.govnih.govnih.gov
The PhoPQ two-component system also plays a crucial role in regulating colistin resistance, often by acting upstream of the PmrAB system. frontiersin.orgasm.org The sensor kinase PhoQ is activated by low periplasmic Mg²⁺ concentrations. researchgate.net Once activated, PhoQ phosphorylates the response regulator PhoP. nih.gov In many Enterobacteriaceae, activated PhoP can then induce the expression of the PmrAB system, creating a regulatory cascade that culminates in LPS modification. frontiersin.orgasm.org
A key element in the PhoPQ regulatory circuit is the small transmembrane protein MgrB, which acts as a negative regulator of PhoQ. nih.govfrontiersin.org MgrB provides negative feedback by inhibiting the kinase activity of PhoQ. researchgate.net Loss-of-function mutations or insertional inactivation of the mgrB gene are a very common mechanism of colistin resistance, particularly in K. pneumoniae. nih.govnih.gov The inactivation of MgrB leads to the uncontrolled, constitutive activation of PhoQ, resulting in the over-stimulation of the PhoP-PmrA/B-PmrC/Arn pathway and subsequent modification of Lipid A. nih.govfrontiersin.org
| Regulatory System | Sensor Kinase | Response Regulator | Key Regulator | Function in Colistin Resistance |
| PmrAB | PmrB | PmrA | - | Directly upregulates genes for L-Ara4N and PEtN addition to Lipid A. researchgate.net |
| PhoPQ | PhoQ | PhoP | MgrB (Negative Regulator) | Activates the PmrAB system; inactivation of MgrB leads to constitutive activation. frontiersin.orgresearchgate.net |
Plasmid-Mediated Resistance Mechanisms
Mobile Colistin Resistance (mcr) Genes and Variants
The discovery of mobile colistin resistance (mcr) genes represents a significant threat to the clinical utility of colistin, as these genes can be transferred horizontally between different bacterial species and strains. frontiersin.orgnih.govtandfonline.com To date, ten distinct families of mcr genes, designated mcr-1 to mcr-10, have been identified, along with numerous variants within each family. frontiersin.orgmdpi.comnih.gov
The mcr-1 gene was the first to be identified in Escherichia coli from pigs in China in 2015 and has since been reported globally in various Gram-negative bacteria, including Klebsiella pneumoniae, Salmonella enterica, and Enterobacter species. tandfonline.comnih.gov The subsequent discovery of other mcr gene families has highlighted the genetic diversity of this resistance mechanism. These genes are typically located on mobile genetic elements such as plasmids, which facilitates their rapid dissemination among bacterial populations in humans, animals, and the environment. tandfonline.comrepec.orgnih.gov
The prevalence of different mcr genes and their variants can vary geographically and by the source of the isolate. For instance, mcr-1 remains the most frequently reported and widespread mcr gene. bohrium.com The table below summarizes the currently known mcr gene families.
| Gene Family | Year of First Report | Bacterial Species of First Report |
| mcr-1 | 2015 | Escherichia coli |
| mcr-2 | 2016 | Escherichia coli |
| mcr-3 | 2017 | Escherichia coli |
| mcr-4 | 2017 | Salmonella enterica |
| mcr-5 | 2017 | Salmonella enterica |
| mcr-6 | 2018 | Moraxella pluranimalium |
| mcr-7 | 2018 | Klebsiella pneumoniae |
| mcr-8 | 2018 | Klebsiella pneumoniae |
| mcr-9 | 2019 | Salmonella enterica |
| mcr-10 | 2020 | Enterobacter roggenkampii |
Biochemical Mechanisms of mcr-mediated Resistance
The mcr genes encode a family of phosphoethanolamine (PEtN) transferase enzymes. mdpi.comnih.gov These enzymes catalyze the addition of a PEtN moiety to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org
The primary mechanism of action of colistin involves an electrostatic interaction between the positively charged colistin molecule and the negatively charged phosphate groups of lipid A. frontiersin.org This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to the disruption of the outer membrane, leakage of cellular contents, and ultimately, bacterial cell death.
The MCR-mediated addition of the positively charged PEtN to lipid A reduces the net negative charge of the bacterial outer membrane. frontiersin.org This modification weakens the electrostatic attraction between colistin and its target, thereby preventing the antibiotic from effectively binding to and disrupting the bacterial membrane. researchgate.net This alteration in the chemical structure of lipid A is the fundamental biochemical basis for colistin resistance conferred by mcr genes.
Mechanisms of Colistin Heteroresistance
Colistin heteroresistance is a phenomenon where a bacterial population, which appears susceptible to colistin by standard laboratory testing methods, contains a small, pre-existing subpopulation of resistant cells. researchgate.netjidc.orgnih.gov When exposed to colistin, the susceptible majority is killed, allowing the resistant subpopulation to proliferate, potentially leading to treatment failure. frontiersin.org
The mechanisms underlying colistin heteroresistance are complex and often involve adaptive changes in regulatory systems rather than the acquisition of mobile resistance genes. A key mechanism involves the modification of the same target as in mcr-mediated resistance—the lipid A of LPS—but through different regulatory pathways.
In many cases, heteroresistance is associated with mutations or transient overexpression of genes within two-component regulatory systems, such as PmrAB and PhoPQ . researchgate.netfrontiersin.orgnih.gov These systems act as environmental sensors and can trigger changes in gene expression in response to external stimuli, including the presence of antimicrobial peptides like colistin.
Activation of the PmrAB and PhoPQ systems can lead to the upregulation of chromosomally encoded genes responsible for the addition of L-aminoarabinose (L-Ara4N) and, in some cases, phosphoethanolamine to lipid A. nih.govresearchgate.net Similar to the action of MCR enzymes, these modifications reduce the negative charge of the LPS, thereby decreasing its affinity for colistin.
Another described mechanism contributing to heteroresistance is the inactivation of negative regulators of these two-component systems. For example, mutations in the mgrB gene, which encodes a negative regulator of the PhoPQ system in Klebsiella pneumoniae, can lead to the constitutive activation of this pathway and subsequent colistin resistance. nih.govfrontiersin.org
The table below summarizes the key mechanisms involved in colistin heteroresistance.
| Mechanism | Regulatory System(s) Involved | Biochemical Outcome |
| Upregulation of lipid A modification genes | PmrAB, PhoPQ | Addition of L-aminoarabinose (L-Ara4N) and/or phosphoethanolamine to lipid A |
| Inactivation of negative regulators | MgrB (regulates PhoPQ) | Constitutive activation of lipid A modification pathways |
Analytical Methodologies for Quantitative Research on Colistin Methanesulfonate and Colistin
High-Performance Liquid Chromatography (HPLC)-Based Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of colistin (B93849) and its prodrug. However, due to the lack of a strong UV chromophore in the colistin molecule, direct detection methods often lack the sensitivity required for clinical studies, necessitating derivatization for fluorescence-based detection.
UV Detection Techniques
HPLC methods coupled with ultraviolet (UV) detection are generally straightforward but are limited by their sensitivity. These methods are often suitable for analyzing pharmaceutical formulations where concentrations are high. nih.gov For instance, HPLC-UV has been used to determine the purity of colistin sulfate (B86663) standards, with detection typically set at a low wavelength such as 210 nm to achieve adequate response. nih.gov Another method utilized a wavelength of 215 nm for the analysis of colistin sulfate in medicated premixes. researchgate.net The mobile phase in these methods is often a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.net While simple and economical, the detection limits of HPLC-UV methods, often in the range of 0.5 to 5 mg/ml, are generally too high for the physiological concentrations observed in patients undergoing therapy. nih.govresearchgate.net
Fluorescence Detection Utilizing Derivatization Strategies
To overcome the sensitivity limitations of UV detection, HPLC methods employing fluorescence detection (FLD) after a derivatization step have been widely adopted. These methods are sufficiently sensitive for pharmacokinetic studies in humans. mdpi.com The primary amino groups in the colistin molecule are targeted for derivatization with fluorescent reagents. mdpi.com
Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). nih.govresearchgate.nettandfonline.com The derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). mdpi.comresearchgate.net
Pre-column derivatization: In this approach, colistin is derivatized prior to injection into the HPLC system. For example, a method involving pre-column derivatization with OPA and 2-mercaptoethanol (B42355) has been developed for determining colistin in feeds. researchgate.net Another widely used pre-column derivatization strategy for biological samples involves the use of FMOC-Cl, often performed within a solid-phase extraction cartridge. nih.govtandfonline.com
Post-column derivatization (PCD): This technique involves derivatizing the analyte after it has been separated on the HPLC column and before it reaches the detector. An advantage of PCD is that it can simplify sample preparation and reduce matrix effects. mdpi.com A method using post-column derivatization with OPA and N-acetyl cysteine has been successfully validated for the determination of colistin in human urine, with detection at excitation and emission wavelengths of 340 nm and 460 nm, respectively. mdpi.com
Methodological Challenges in Prodrug-Active Drug Quantification
A primary challenge in the bioanalysis of colistin is the instability of the prodrug, CMS. researchgate.net CMS undergoes spontaneous hydrolysis in aqueous solutions, both in vivo and in vitro, to form a complex mixture of partially methanesulfonated derivatives and, ultimately, the active colistin. researchgate.netasm.org This conversion can lead to a significant overestimation of the actual colistin concentration and an underestimation of the CMS concentration in a sample if not properly controlled during sample collection, storage, and processing. asm.orgnih.govelsevierpure.com
Further complicating the analysis is the fact that CMS itself is not a single entity but a mixture of various methanesulfonated derivatives of colistin A and B. nih.gov The lack of commercially available, pure analytical standards for each of these components, as well as for colistin A and B individually, forces analysts to rely on colistin sulfate as a reference standard, which is itself a mixture. nih.gov This practice is generally accepted as a practical approximation since colistin A and B constitute at least 85% of the raw material. nih.gov The indirect quantification of CMS, which involves acid hydrolysis to convert all CMS to colistin and then subtracting the pre-existing colistin concentration, is a common but laborious approach. nih.govgoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of colistin and CMS, offering high sensitivity, selectivity, and speed. nih.govelsevierpure.com
Quantification of Colistin Methanesulfonate (B1217627) and Colistin Species
LC-MS/MS methods provide the specificity needed to distinguish between the different components of colistin and their methanesulfonated prodrugs. nih.govasm.org A common strategy for CMS quantification involves an indirect approach: one aliquot of a sample is analyzed for its baseline colistin concentration, while a second aliquot is subjected to acid hydrolysis to convert all CMS into colistin, yielding a total colistin concentration. nih.govresearchgate.net The CMS concentration is then calculated by the difference. nih.gov
These methods typically use a reversed-phase C18 column for chromatographic separation. nih.govelsevierpure.com The mass spectrometer is operated in the positive-ion electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govasm.org For colistin A and B, the doubly charged precursor ions ([M+2H]²⁺) are often monitored. nih.govasm.org For instance, common MRM transitions are m/z 585.5 → 101.2 for colistin A and m/z 578.5 → 101.2 for colistin B. nih.govasm.org Polymyxin (B74138) B1 is frequently used as an internal standard. nih.govnih.gov These methods have been validated for concentration ranges suitable for pharmacokinetic studies in plasma and urine. asm.org
Application of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is considered a primary ratio method capable of producing highly accurate and precise results, making it a candidate for reference measurement procedures. nih.govrsc.org The principle of ID-MS involves adding a known amount of an isotopically labeled version of the analyte to the sample, which serves as an ideal internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement, allowing for very accurate quantification. nih.gov
While specific, detailed applications of ID-MS for colistin are not extensively documented in the reviewed literature, the technique is highly suitable for overcoming the analytical challenges associated with colistin quantification. By using isotopically labeled colistin A and B as internal standards, the variability introduced during sample preparation and by matrix effects can be significantly minimized. This approach would lead to improved accuracy and precision in determining the concentrations of colistin species in complex biological matrices like plasma and urine. The development of an ID-LC-MS/MS method would be a significant step towards establishing a reference measurement procedure for colistin, which is crucial for standardizing assays across different laboratories and clinical studies. nih.gov
Considerations for Sample Preparation and Stability in Analytical Research
The accurate quantification of colistin methanesulfonate (CMS) and its active form, colistin, is critically dependent on the meticulous management of sample preparation and a thorough understanding of their stability profiles. The inherent instability of CMS, which readily undergoes hydrolysis to form colistin, presents a significant analytical challenge. This section delves into the crucial strategies for mitigating this in vitro conversion and optimizing analytical detection.
Strategies for Preventing In Vitro Hydrolysis
The hydrolysis of CMS to colistin is a well-documented phenomenon that can be significantly influenced by various factors, including temperature, pH, and the aqueous environment. asm.org This conversion is not only a concern for the accurate determination of CMS concentrations but also for preventing the false elevation of colistin levels in a sample. nih.gov
Temperature and Storage Conditions:
Studies have consistently demonstrated that temperature plays a pivotal role in the stability of both CMS and colistin. For instance, colistin itself is stable in water at 4°C for up to 60 days and at 37°C for up to 120 hours. asm.org However, its stability decreases in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C. asm.org
The hydrolysis of CMS is markedly accelerated at higher temperatures. Research has shown that in aqueous solutions, the peaks of CMS in strong-anion-exchange (SAX) HPLC almost completely disappear after 12 hours at 37°C, while they remain largely intact for up to 2 days at 4°C. asm.orgresearchgate.net This underscores the necessity of low-temperature storage for samples intended for CMS and colistin analysis.
A key recommendation for preserving the integrity of plasma samples is rapid freezing and storage at -80°C. nih.gov Storage at -20°C is not considered acceptable for periods longer than one month, as significant conversion of CMS to colistin can occur. nih.gov Even at -70°C or -80°C, it is advised to analyze samples within four months to minimize the degradation of both compounds. nih.gov The stability of CMS is also concentration-dependent, with higher concentrations exhibiting greater stability during storage. nih.gov
The following table summarizes the stability of colistin and the formation of colistin from CMS under various storage conditions.
Table 1: Stability of Colistin and Colistin Methanesulfonate (CMS) in Human Plasma
| Compound | Initial Concentration | Storage Temperature | Duration | Remaining Concentration / Formation of Colistin | Reference |
|---|---|---|---|---|---|
| Colistin | 2 mg/L | -20°C | 1 month | Within 7% of initial concentration | nih.gov |
| Colistin | 2 mg/L | -20°C | 8 months | ~35% decline from initial concentration | nih.gov |
| Colistin | 2 mg/L | -80°C | 6-8 months | Within 7% of initial concentration | nih.gov |
| CMS | 2 mg/L | -20°C | 2 months | >26% degradation, ~0.4 mg/L colistin formed | nih.gov |
| CMS | 30 mg/L | -20°C | - | Better stability than 2 mg/L | nih.gov |
| CMS | 2 mg/L and 30 mg/L | -80°C | 4 months | Within 10% of initial concentration, no quantifiable colistin formed | nih.gov |
| CMS | Not specified | Room Temperature | 1 hour | 0.6% in vitro conversion to colistin | researchgate.net |
pH and Sample Pretreatment:
The pH of the sample matrix is another critical factor influencing CMS stability. Acidic conditions, in particular, can significantly accelerate the hydrolysis of CMS to colistin. nih.gov Therefore, sample pretreatment methods employing strong acids for deproteinization should be avoided in studies aiming to accurately quantify both CMS and colistin. nih.gov For instance, the use of a 50:50 (vol/vol) mixture of methanol-10% (vol/vol) trifluoroacetic acid (TFA) solution in water for protein precipitation has been shown to cause significant CMS hydrolysis. nih.gov
To circumvent this issue, alternative sample preparation techniques have been developed. Solid-phase extraction (SPE) is a commonly employed method for the purification and concentration of colistin and CMS from biological matrices. nih.gov Various SPE sorbents have been utilized, including C18 and weak cation exchange (WCX) cartridges. nih.gov A rapid precipitation step that minimizes the degradation of CMS and colistin has also been reported as an effective sample preparation strategy. nih.gov
Other Emerging Analytical Techniques (e.g., Metabolomics, Capillary Electrophoresis)
Beyond the established chromatographic methods, newer analytical techniques are emerging that offer novel approaches to the study of colistin methanesulfonate and colistin. These include metabolomics and capillary electrophoresis.
Metabolomics:
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool to investigate the biochemical effects of drugs. A study utilizing a gas chromatography-mass spectrometry (GC-MS)-based metabolomics approach has shed light on the mechanism of action of colistin methanesulfonate against Mycobacterium tuberculosis (Mtb). nih.gov The analysis of the metabolic profile of Mtb treated with CMS revealed a significant shift in the bacterium's metabolism towards fatty acid synthesis and cell wall repair. nih.gov This finding supports previous reports that colistin's primary mode of action involves the disruption of the bacterial cell wall. nih.gov
The study also identified an increase in glucose uptake, which serves as the primary energy source for the upregulated glyoxylate (B1226380) cycle and as a precursor for fatty acid synthesis. nih.gov Furthermore, elevated concentrations of metabolites associated with the pentose (B10789219) phosphate pathway, as well as valine, threonine, and pentanediol (B8720305) metabolism, were observed, confirming a metabolic shift towards glucose utilization for energy production. nih.gov This application of metabolomics provides a more comprehensive understanding of the cellular response to colistin methanesulfonate.
Capillary Electrophoresis:
Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), is gaining recognition as a powerful analytical technique for pharmaceutical analysis. It offers high separation efficiency, requires minimal sample volume, and is considered a "green" analytical method due to its low consumption of organic solvents. bohrium.comnih.gov
A simple, specific, and accurate online CE-MS method has been developed and validated for the determination of colistin in human plasma. bohrium.comnih.gov This method utilizes a straightforward protein precipitation step with acidified acetonitrile for sample pretreatment. bohrium.comnih.gov The separation is achieved using a bare fused silica (B1680970) capillary with a background electrolyte of 50 mM formic acid (pH 2.54). bohrium.comnih.gov The method was validated according to the FDA's bioanalytical method validation guidelines and demonstrated favorable performance in terms of linearity, limit of detection, precision, and accuracy for both colistin A and colistin B. bohrium.comnih.gov This CE-MS method has been successfully applied to the analysis of clinical samples and presents a viable alternative to traditional liquid chromatography-based approaches for the therapeutic drug monitoring of colistin. bohrium.comnih.gov
In Vitro Bacteriological and Mechanistic Studies of Colistin Methanesulfonate and Colistin
Assessment of Antimicrobial Activity Against Gram-Negative Bacteria (In Vitro)
The in vitro antimicrobial activity of sodium colistin (B93849) A methanesulfonate (B1217627) and its active form, colistin, against Gram-negative bacteria has been a subject of extensive research, particularly with the re-emergence of colistin as a last-resort antibiotic. These studies are crucial for understanding the efficacy and limitations of this important antimicrobial agent.
Time-Kill Kinetic Studies and Concentration-Dependent Killing
Time-kill kinetic studies are instrumental in characterizing the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For colistin and its prodrug, colistin methanesulfonate (CMS), these studies have revealed significant differences in their activity profiles against Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.gov
Colistin demonstrates rapid, concentration-dependent killing. nih.govelsevier.es At concentrations near or above the minimum inhibitory concentration (MIC), colistin can cause a substantial reduction in bacterial colony-forming units per milliliter (CFU/mL) within a very short exposure time, sometimes as quickly as 5 to 15 minutes. nih.govnih.gov For instance, against P. aeruginosa, colistin at concentrations of 64 times the MIC led to the complete elimination of detectable bacteria within 5 to 10 minutes. nih.gov This rapid bactericidal action is a hallmark of colistin's antimicrobial effect.
In stark contrast, colistin methanesulfonate is considered an inactive prodrug, and its antimicrobial activity is dependent on its conversion to the active colistin form. nih.govnih.govasm.org Time-kill studies with CMS show a significant delay in bactericidal activity. The onset of bacterial killing only becomes apparent after a lag phase, during which CMS hydrolyzes into colistin. nih.govasm.org For example, in a study using P. aeruginosa, when CMS was introduced at a concentration of 8.0 mg/liter, bacterial killing commenced at approximately 90 minutes, which corresponded to the time when the concentration of colistin formed from hydrolysis reached about half of its MIC. nih.gov When a higher concentration of CMS (32 mg/liter) was used, killing began earlier, at around 30 minutes, as the colistin concentration more quickly approached its MIC. nih.gov This demonstrates that the bactericidal activity observed in the presence of CMS is directly attributable to the amount of colistin generated. nih.govnih.gov
**Interactive Data Table: Time-Kill Kinetics of Colistin and Colistin Methanesulfonate against *P. aeruginosa***
| Compound | Concentration (mg/L) | Time to Onset of Killing | Bacterial Count after 4 hours |
|---|---|---|---|
| Colistin | 4x MIC | < 15 minutes | Undetectable |
| Colistin | 16x MIC | < 10 minutes | Undetectable |
| Colistin Methanesulfonate | 8.0 | ~90 minutes | Significant reduction |
| Colistin Methanesulfonate | 32.0 | ~30 minutes | More rapid reduction |
Note: This table is a representation of findings from multiple studies and specific values can vary based on the bacterial strain and experimental conditions. nih.govnih.gov
Minimum Inhibitory Concentration (MIC) Determination as a Research Tool
The Minimum Inhibitory Concentration (MIC) is a fundamental in vitro parameter used to quantify the susceptibility of a bacterium to an antimicrobial agent. However, the determination of colistin MICs is fraught with challenges, partly due to the cationic nature of the colistin molecule and the instability of its prodrug, CMS. nih.gov
The conversion of CMS to colistin in microbiological media during susceptibility testing can lead to erroneously low MIC values for CMS, making it appear more active than it is. nih.govasm.org This has significant implications for the interpretation of susceptibility results and for research comparing the two compounds. Consequently, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for colistin susceptibility testing. pagepressjournals.orgbruker.comasm.org Other methods like the Etest have shown variability and a higher rate of false susceptibility, particularly for resistant isolates. nih.gov
For research purposes, a standardized and reliable MIC determination method is critical to accurately assess the intrinsic activity of colistin and to study the dynamics of resistance development. The use of BMD with polysorbate 80 has been shown to improve the accuracy of colistin MIC testing by reducing the binding of the cationic colistin to plastic surfaces of microtiter plates. nih.gov
Interactive Data Table: Comparison of Colistin MIC Determination Methods for Multidrug-Resistant Gram-Negative Bacilli
| Method | Essential Agreement with Reference Method (BMD-T) | Categorical Agreement | Notes |
|---|---|---|---|
| Broth Macrodilution (TDS) | 83% | >90% | Good concordance with the reference method. |
| Agar Dilution | - | >90% | Generally reliable. |
| Broth Microdilution (BMD) without Polysorbate 80 | 34% | 88% | Lower agreement due to drug binding. |
| Etest | - | - | High rates of false susceptibility (47-53% for resistant isolates). nih.gov |
| TREK Sensititre | - | >90% | Good categorical agreement. |
Note: BMD-T refers to Broth Microdilution with polysorbate 80. Data is based on a study comparing different methods. nih.gov
Evaluation of Post-Antibiotic Effect (PAE) In Vitro
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that occurs after a short exposure to an antimicrobial agent, even when the drug concentration falls below the MIC. youtube.com This pharmacodynamic parameter is important for optimizing dosing regimens.
In vitro studies have shown that colistin exhibits a moderate PAE against P. aeruginosa. nih.gov This effect is generally concentration-dependent, with higher concentrations leading to a longer PAE. For instance, after a 15-minute exposure to colistin at 16 times the MIC, a significant PAE of 2 to 3 hours was observed. nih.gov However, due to the rapid killing at high concentrations, determining the maximum PAE can be challenging. nih.gov
**Interactive Data Table: In Vitro Post-Antibiotic Effect (PAE) of Colistin and Colistin Methanesulfonate against *P. aeruginosa***
| Compound | Concentration | Exposure Time | PAE Duration (hours) |
|---|---|---|---|
| Colistin | 16x MIC | 15 minutes | 2 - 3 |
| Colistin Methanesulfonate | 1x MIC | 1 hour | 1.16 ± 0.10 |
| Colistin Methanesulfonate | 20x MIC | 1 hour | 2.25 ± 0.16 |
Note: PAE values can vary between different bacterial strains and experimental conditions. nih.govnih.gov
Characterization of Prodrug Conversion in Microbiological Growth Media
A pivotal aspect of understanding the in vitro behavior of sodium colistin A methanesulfonate is the characterization of its conversion to the active drug, colistin. It is now firmly established that CMS is an inactive prodrug, and its antibacterial activity is solely due to the formation of colistin through hydrolysis. nih.govnih.govasm.org
Studies have demonstrated that this conversion occurs in microbiological growth media, such as cation-adjusted Mueller-Hinton broth, during incubation. nih.gov The rate of this hydrolysis is influenced by factors such as concentration and temperature. nih.gov For example, after 240 minutes of incubation, approximately 30% of the initial CMS concentration was found to have hydrolyzed to colistin. nih.gov
The presence of phospholipids (B1166683), a key component of bacterial membranes, has been shown to accelerate the conversion of CMS to colistin. nih.gov This is likely because the phospholipid bilayer provides an alternative environment for CMS, hindering the formation of micelles which are thought to have a stabilizing effect on the prodrug. nih.gov This accelerated degradation in the presence of bacterial components has important implications for the local concentration of active colistin at the site of infection.
Interactive Data Table: Conversion of Colistin Methanesulfonate (CMS) to Colistin in Microbiological Media
| Initial CMS Concentration (mg/L) | Incubation Time (minutes) | Colistin Formed (mg/L) | Percentage of CMS Converted (Molar) |
|---|---|---|---|
| 8.0 | 60 | 0.26 ± 0.04 | - |
| 8.0 | 240 | 1.49 ± 0.22 | 29.1% ± 2.1% |
| 32.0 | 60 | 0.80 ± 0.10 | - |
| 32.0 | 240 | 5.91 ± 0.32 | 30.5% ± 2.2% |
Note: Data from a study with *P. aeruginosa in cation-adjusted Mueller-Hinton broth. nih.gov*
Interaction Studies with Bacterial Lipopolysaccharides and Membranes in In Vitro Models
The mechanism of action of colistin involves a direct interaction with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharide (LPS), a major component of this membrane. nih.govnih.govelifesciences.org Colistin, being a polycationic peptide, electrostatically interacts with the negatively charged lipid A moiety of LPS, displacing divalent cations like Mg²⁺ and Ca²⁺ that stabilize the LPS layer. nih.govasm.org This disruption leads to increased permeability of the outer membrane. youtube.com
Following the disruption of the outer membrane, colistin interacts with the cytoplasmic membrane. nih.govasm.org Recent research has revealed that colistin's bactericidal activity is also mediated by targeting LPS that is present in the cytoplasmic membrane. nih.govelifesciences.org By disrupting the cation bridges between LPS molecules in the cytoplasmic membrane, colistin causes further membrane destabilization, leading to leakage of intracellular contents and ultimately, cell death. nih.govelifesciences.org
In contrast, colistin methanesulfonate, with its sulfomethyl groups attached to the primary amine groups of colistin, has a net negative charge at physiological pH. nih.gov This anionic nature is believed to hinder its interaction with the negatively charged bacterial membranes, explaining its lack of intrinsic antibacterial activity. nih.govasm.org The antibacterial effect is only realized upon the in situ conversion of CMS to the cationic colistin.
Studies using liposomes as model membranes have further elucidated these interactions. Colistin has been shown to interact with liposome (B1194612) bilayers primarily through hydrophobic forces. nih.gov While CMS can associate with liposomes, its degradation to the cationic colistin can lead to charge reversal and colloidal instability of the liposome formulation. nih.gov
Synergistic and Modulatory Interactions of Colistin Derived from Colistin Methanesulfonate in in Vitro Systems
Combination Strategies with Other Antimicrobial Agents (In Vitro Mechanistic Studies)
In vitro studies have demonstrated that colistin (B93849) can act synergistically with a variety of antimicrobial agents, often against colistin-resistant strains of bacteria. The primary mechanism underlying this synergy is the ability of colistin to disrupt the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other drugs that would otherwise be ineffective. researchgate.netresearchgate.net
Combination studies have been conducted against several clinically important pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. For instance, against colistin-resistant A. baumannii, combinations of colistin with rifampin, glycopeptides (vancomycin and teicoplanin), and β-lactams (aztreonam, ceftazidime, or meropenem) have shown synergistic or partial synergistic effects. asm.org Notably, the combination of colistin and rifampin has demonstrated synergy against all nine strains of colistin-resistant A. baumannii in one study. asm.org Similarly, high rates of synergy have been observed for colistin combined with meropenem (B701), rifampicin, or daptomycin (B549167) against colistin-resistant A. baumannii. mdpi.commdpi.com Against carbapenem-resistant A. baumannii, the combination of colistin with meropenem showed the highest synergy rate at 50% in one study. ekb.eg
The synergy between colistin and antibiotics that are typically not active against Gram-negative bacteria, such as vancomycin (B549263), linezolid, fusidic acid, and clindamycin, is particularly noteworthy. asm.orgnih.gov The disruption of the outer membrane by colistin is believed to facilitate the entry of these drugs to their respective targets within the bacterial cell. asm.org For example, the combination of colistin and vancomycin has shown significant synergistic and bactericidal activity against multidrug-resistant A. baumannii. nih.govnih.gov
Time-kill assays are often employed to confirm the synergistic interactions observed in checkerboard assays. These studies have demonstrated that combinations such as colistin with oxethazaine (B1677858) can lead to a rapid reduction in bacterial counts compared to either agent alone. frontiersin.org
**Table 1: In Vitro Synergistic Activity of Colistin-Based Combinations against Resistant *Acinetobacter baumannii***
| Combination Agent | Synergy Rate (%) | Reference |
| Rifampin | 100 | asm.org |
| Meropenem | 87 - 98.99 | mdpi.commdpi.com |
| Daptomycin | 90 - 100 | mdpi.commdpi.com |
| Vancomycin | 67 | asm.org |
| Teicoplanin | 45 | asm.org |
| Aztreonam | Moderate Synergy | asm.org |
| Ceftazidime | Moderate Synergy | asm.org |
Table 2: In Vitro Synergistic Activity of Colistin-Based Combinations against Resistant Klebsiella pneumoniae
| Combination Agent | Synergy Rate (%) | Reference |
| Meropenem | 73.56 | mdpi.com |
| Ceftazidime/avibactam with aztreonam | 93 | mdpi.com |
| Minocycline | High Synergy | asm.org |
| Linezolid | High Synergy | asm.org |
| Fusidic Acid | High Synergy | asm.org |
Molecular Modulators of Colistin Activity (e.g., LPS transport inhibitors)
A promising strategy to enhance colistin's efficacy involves the use of molecular modulators that target specific bacterial processes, such as the biosynthesis and transport of lipopolysaccharide (LPS), the primary target of colistin. nih.gov Inhibitors of LPS transport are expected to synergize with other antibiotics by compromising the barrier function of the outer membrane. nih.gov
One such modulator is murepavadin (B1661735), an inhibitor of the LptD component of the LPS transport machinery in P. aeruginosa. nih.govelifesciences.org By inhibiting LptD, murepavadin causes an accumulation of LPS in the cytoplasmic membrane. nih.govelifesciences.org This accumulation is hypothesized to increase the susceptibility of the bacterium to colistin, which exerts its bactericidal activity by targeting LPS in the cytoplasmic membrane. nih.govelifesciences.org In vitro studies have confirmed a synergistic interaction between colistin and murepavadin against P. aeruginosa. nih.gov A sublethal concentration of murepavadin was found to sensitize P. aeruginosa to a normally sublethal concentration of colistin, resulting in a significant reduction in bacterial counts. elifesciences.org
Similarly, inhibitors of LpxC, an enzyme involved in the biosynthesis of Lipid A (a component of LPS), have shown potential for synergy with other antibiotics. nih.gov Inhibition of LpxC in A. baumannii has been shown to increase cell permeability and potentiate the activity of azithromycin, vancomycin, and rifampin. nih.gov While direct synergistic studies with colistin and LpxC inhibitors are emerging, the principle of disrupting LPS biosynthesis to enhance the activity of membrane-targeting antibiotics is a sound one.
Mechanisms of Enhanced Membrane Permeabilization or Target Engagement
The primary mechanism of action of colistin involves a two-step process: initial binding to LPS and subsequent permeabilization of the outer membrane. frontiersin.org This leads to the displacement of divalent cations (Ca²⁺ and Mg²⁺) from the phosphate (B84403) groups of LPS, destabilizing the membrane and leading to its disruption. frontiersin.orgmdpi.com
When used in combination with other agents, this membrane-disrupting property is the key to enhanced efficacy. Colistin's action on the outer membrane facilitates the penetration of other antibiotics, allowing them to reach their intracellular targets. researchgate.net This is particularly relevant for drugs that are normally excluded by the outer membrane of Gram-negative bacteria.
Furthermore, colistin's interaction with LPS is not limited to the outer membrane. Recent evidence suggests that colistin also targets LPS in the cytoplasmic membrane, which is crucial for its bactericidal activity. nih.govelifesciences.org The accumulation of LPS in the cytoplasmic membrane, as induced by LPS transport inhibitors like murepavadin, enhances this target engagement, leading to increased bacterial killing. nih.govelifesciences.org
Another proposed mechanism for colistin's synergistic activity is the induction of reactive oxygen species (ROS). The combination of colistin with agents like oxethazaine has been shown to trigger the accumulation of ROS, causing additional damage to the membrane structure and contributing to cell death. frontiersin.org
Advanced Research Methodologies and Techniques Applied to Colistin Methanesulfonate Studies
Genomic and Proteomic Approaches to Elucidating Resistance Mechanisms
Genomic and proteomic studies have been instrumental in unraveling the genetic basis and functional responses of bacteria to colistin (B93849), the active form of sodium colistin methanesulfonate (B1217627). Whole-genome sequencing of colistin-resistant strains has become a cornerstone for identifying the genetic mutations that confer resistance.
A primary mechanism of resistance involves the modification of lipopolysaccharide (LPS), the main target of colistin in the outer membrane of Gram-negative bacteria. nih.govmdpi.comnih.gov Colistin, being positively charged, electrostatically interacts with the negatively charged phosphate (B84403) groups of lipid A, a component of LPS. mdpi.comnih.govnih.gov This interaction displaces divalent cations like Mg2+ and Ca2+, destabilizing the outer membrane. nih.govnih.govnih.gov
Genomic analyses have revealed that resistance is often mediated by mutations in two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, and the negative regulator mgrB. nih.govnih.gov These mutations lead to the upregulation of genes that encode enzymes responsible for adding positively charged molecules, such as phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A. nih.govnih.gov This modification reduces the net negative charge of the LPS, thereby weakening its electrostatic attraction to the cationic colistin. mdpi.com In some bacteria, like Acinetobacter baumannii, resistance can also arise from the complete loss of LPS due to mutations in the lipid A biosynthesis genes (lpxA, lpxC, or lpxD). nih.gov
Proteomics, the large-scale study of proteins, complements genomic data by providing a global view of the cellular response to colistin. nih.gov Proteomic studies have shown that the development of colistin resistance is linked to significant changes in metabolic pathways, particularly those related to energy, carbohydrate, and lipid metabolism. nih.gov These findings suggest that inhibiting these metabolic processes could be a potential strategy to overcome colistin resistance.
Table 1: Key Genes and Proteins Involved in Colistin Resistance
| Gene/Protein System | Function | Effect of Alteration | Associated Organisms |
|---|---|---|---|
| PmrA/PmrB | Two-component regulatory system | Upregulation leads to addition of PEtN and L-Ara4N to Lipid A | Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae |
| PhoP/PhoQ | Two-component regulatory system | Activation leads to Lipid A modification | Klebsiella pneumoniae, Escherichia coli |
| mgrB | Negative regulator of PhoP/PhoQ | Inactivation leads to upregulation of PhoP/PhoQ pathway | Klebsiella pneumoniae |
| lpxA, lpxC, lpxD | Lipid A biosynthesis genes | Inactivation results in complete loss of LPS | Acinetobacter baumannii |
| mcr genes | Plasmid-mediated phosphoethanolamine transferase | Addition of PEtN to Lipid A, conferring transferable resistance | Escherichia coli, Klebsiella pneumoniae |
Structural Biology Techniques for Colistin-Target Interaction Analysis
Structural biology techniques provide atomic-level details of how colistin interacts with its bacterial targets, primarily the lipid A component of LPS. While traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) offer static snapshots, they face challenges in capturing the dynamic nature of these interactions. frontiersin.org
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to simulate the time-resolved interaction between colistin and bacterial membranes at an atomistic level. frontiersin.org These simulations have shown that colistin's selectivity for Gram-negative bacteria is driven by specific interactions with the phospholipids (B1166683) in their membranes. researchgate.net In E. coli membrane models, colistin interacts with the polar heads of phosphatidylethanolamine (B1630911) (PE) through hydrogen bonds and electrostatic interactions, which facilitates the insertion of its fatty acid tail into the hydrophobic core of the membrane. researchgate.net
X-ray and neutron reflectivity studies have provided further evidence for the deep partitioning of colistin into the hydrocarbon interior of Gram-negative membrane models, whereas in Gram-positive and eukaryotic membrane mimics, it remains in the headgroup region. frontiersin.org This differential interaction explains colistin's selective activity.
Circular dichroism (CD) spectroscopy has also been employed to study the conformational changes of colistin upon interacting with lipid membranes. nih.gov These studies help to understand how the structure of colistin adapts as it binds to and disrupts the bacterial membrane.
Advanced Microscopy for Visualizing Cellular Effects (e.g., Electron Microscopy for Ultrastructure)
Advanced microscopy techniques, particularly electron microscopy, have been crucial in visualizing the profound morphological changes that colistin induces in bacterial cells. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have provided direct evidence of colistin's damaging effects on the bacterial cell envelope. nih.govd-nb.info
SEM studies on Escherichia coli and Pseudomonas aeruginosa have revealed that colistin causes bacterial aggregation. d-nb.infogavinpublishers.com At inhibitory concentrations, significant clumping of cells and loss of cell structure are observed. gavinpublishers.com TEM examinations of colistin-treated bacteria show a disrupted and disorganized membrane structure, with the release of LPS. nih.govnih.gov
Atomic force microscopy (AFM) has offered even finer details of the topographical changes on the bacterial surface in response to colistin. nih.gov Studies on Acinetobacter baumannii have shown that at low colistin concentrations, minor surface changes occur. However, at higher concentrations, significant surface disruption, including the formation of grooves and incisions, is evident. nih.gov Interestingly, at very high concentrations, a smoothening of the cell surface and cellular clumping are observed. nih.gov These imaging techniques have also revealed morphological differences between colistin-susceptible and resistant cells, with resistant cells sometimes exhibiting a more spherical shape and a rougher surface topography. nih.gov
Table 2: Morphological Changes in Bacteria Induced by Colistin as Observed by Advanced Microscopy
| Microscopy Technique | Observed Effect | Bacterial Species Example |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Cell aggregation, loss of cell structure | Pseudomonas aeruginosa, Escherichia coli |
| Transmission Electron Microscopy (TEM) | Disruption of outer membrane, release of LPS | Acinetobacter baumannii, Pseudomonas aeruginosa |
| Atomic Force Microscopy (AFM) | Surface disruption (grooves, incisions), cellular clumping, altered surface roughness | Acinetobacter baumannii |
Application of Metabolomics in Understanding Mechanism of Action and Resistance
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is an emerging field in the study of colistin's mechanism of action and resistance. By profiling the metabolic changes within bacteria upon exposure to colistin, researchers can gain insights into the downstream effects of membrane disruption and the metabolic adaptations that contribute to survival and resistance.
The integration of metabolomics with other "omics" approaches like genomics and proteomics is advocated to build a more complete picture of colistin resistance. nih.gov Alterations in key metabolic pathways, such as energy production, carbohydrate metabolism, and lipid metabolism, have been identified through proteomics as being associated with colistin resistance. nih.gov Metabolomics can directly measure the end products and intermediates of these pathways, providing a functional readout of the cellular state.
While still a developing area of research for colistin, metabolomics holds the promise of identifying novel biomarkers for resistance and potential new drug targets. By understanding the metabolic vulnerabilities of colistin-resistant bacteria, it may be possible to develop adjunct therapies that re-sensitize them to this critical antibiotic.
Research Gaps and Future Directions in Colistin Methanesulfonate Academic Studies
Comprehensive Elucidation of Hydrolysis Pathways and Minor Intermediates
A significant research gap exists in the detailed characterization of these minor intermediates. Current analytical methods often focus on the quantification of the parent prodrug and the final active colistin (B93849). nih.govnih.gov The exact chemical structures and concentrations of the various partially methanesulfonated forms of colistin A that exist as transient species are not fully understood. nih.gov Future research should prioritize the development and application of advanced analytical techniques to isolate and characterize these intermediates. Understanding the kinetics of their formation and degradation under various physiological conditions is essential for a complete picture of CMS pharmacology.
Deeper Understanding of Complex Resistance Mechanisms and Regulatory Networks
Bacterial resistance to colistin is a growing concern, primarily mediated by modifications of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. mdpi.comnih.govnih.gov These modifications, often involving the addition of phosphoethanolamine (PEtN) or L-aminoarabinose (L-Ara4N) to lipid A, reduce the negative charge of the bacterial surface and thereby decrease its affinity for the positively charged colistin molecule. nih.govnih.gov This process is controlled by complex regulatory networks, most notably the two-component systems PmrA/PmrB and PhoP/PhoQ, as well as the negative regulator MgrB. nih.govnih.govgithub.io
While the major players in colistin resistance are known, there are still significant gaps in our understanding of the intricate regulatory web that governs their expression and activity. The interplay between different resistance mechanisms, including efflux pumps and alterations in outer membrane proteins, requires further investigation. mdpi.comnih.gov Future studies should aim to unravel the complete signaling cascades and regulatory feedback loops involved in the development of colistin resistance. A deeper comprehension of these networks could reveal novel targets for therapies designed to overcome or prevent resistance.
Development of Novel Analytical Techniques for Enhanced Resolution and Specificity
The accurate quantification of CMS and its active form, colistin, in biological matrices is challenging due to the instability of CMS and the complexity of the resulting mixture of derivatives. nih.govresearchgate.net Current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and are widely used. nih.govmdpi.comnih.gov However, these methods often require derivatization steps or struggle to differentiate between the various sulfomethylated intermediates. nih.govmdpi.com
There is a pressing need for the development of novel analytical techniques that offer higher resolution and specificity for the direct analysis of CMS and its derivatives. nih.gov Techniques like advanced mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) show promise but require further refinement and validation for routine use. researchgate.netnih.gov Future research should focus on creating robust and sensitive methods that can simultaneously quantify CMS, colistin, and the key intermediates without extensive sample manipulation. Such advancements would significantly improve the accuracy of pharmacokinetic and pharmacodynamic studies.
Exploration of New Delivery Systems for Targeted Research Applications
The systemic administration of CMS can be associated with significant toxicity. To improve its therapeutic index for research purposes, novel delivery systems are being explored. These systems aim to deliver the compound directly to the site of interest, thereby maximizing its local concentration while minimizing systemic exposure.
Recent research has investigated the use of nanocarriers, such as those derived from succinyl chitosan, to encapsulate and deliver colistin. mdpi.com These systems have shown promise in reducing toxicity and potentially enhancing efficacy. mdpi.com Further exploration into various types of delivery systems, including liposomes, nanoparticles, and targeted conjugates, is a key future direction. Investigating the release kinetics and stability of CMS within these systems is crucial for their application in targeted research models. Pulmonary delivery of CMS has also been investigated as a means to achieve high concentrations in the lungs while limiting systemic exposure. nih.govnih.gov
Investigating Novel Molecular Adjuvants to Combat Resistance (In Vitro/Mechanistic Focus)
A promising strategy to combat colistin resistance is the use of molecular adjuvants, which are compounds that can restore the susceptibility of resistant bacteria to colistin. oup.comresearchgate.netresearchgate.net These adjuvants often work by targeting the resistance mechanisms themselves or by disrupting other essential bacterial processes.
In vitro and mechanistic studies have identified several potential adjuvants. For instance, inhibitors of the ArnT enzyme, which is involved in the modification of lipid A, have been shown to potentiate colistin activity against resistant strains. oup.comresearchgate.netnih.gov Other studies have explored compounds that interfere with bacterial fatty acid biosynthesis or other cellular pathways. asm.org A significant area for future research is the continued screening and characterization of novel molecular adjuvants. Mechanistic studies are essential to understand how these adjuvants work at a molecular level and to identify the most promising candidates for further development. The focus remains on understanding the fundamental interactions and mechanisms in a controlled laboratory setting.
Q & A
Q. What is the mechanism of action of Sodium Colistin A Methanesulfonate (CMS), and how does it differ from colistin?
CMS is an inactive prodrug that undergoes in vivo hydrolysis to form the active compound colistin, a polycationic polypeptide. Colistin disrupts Gram-negative bacterial membranes by binding to lipid A in lipopolysaccharides (LPS), increasing permeability and causing cell death. CMS itself lacks direct antibacterial activity; its efficacy depends on the rate and extent of conversion to colistin . Methodologically, researchers should quantify colistin formation using LC-MS/MS to correlate pharmacokinetic data with antimicrobial activity .
Q. How can CMS stability in aqueous solutions be optimized for experimental use?
CMS stability is pH- and temperature-dependent. Studies recommend storing reconstituted CMS solutions at 4°C and using them within 24 hours to minimize hydrolysis. For long-term stability, lyophilized CMS should be stored in airtight containers at -20°C. Analytical methods like HPLC can monitor degradation products (e.g., sulfomethyl derivatives) to validate solution integrity .
Q. What are the standard methods for quantifying CMS and colistin in biological matrices?
A validated LC-MS/MS protocol involves solid-phase extraction (SPE) followed by chromatographic separation using an XBridge C18 column with isocratic elution. CMS concentrations are indirectly determined by subtracting pre-hydrolysis colistin levels from total colistin after acid hydrolysis. This approach accounts for the dynamic equilibrium between CMS and colistin .
Q. How should minimum inhibitory concentration (MIC) testing be performed for CMS?
MIC testing must differentiate between CMS and colistin. Use cation-adjusted Mueller-Hinton broth, and incubate for 16–20 hours at 35°C. Since CMS requires hydrolysis to colistin for activity, MIC values should be interpreted cautiously; isolates with colistin MICs >2 µg/mL are considered resistant. Time-kill assays are recommended to assess bactericidal activity and regrowth risks .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) models inform CMS dosing regimens in critically ill patients?
CMS exhibits nonlinear PK due to variable renal clearance and conversion rates to colistin. Population PK models (e.g., NONMEM) incorporating creatinine clearance, albumin levels, and renal replacement therapy status can optimize dosing. A loading dose of 6–9 million international units (MIU) followed by maintenance doses adjusted for renal function achieves target colistin plasma concentrations (>2 µg/mL) .
Q. What experimental designs address colistin heteroresistance in Klebsiella pneumoniae?
Heteroresistance (subpopulations with elevated MICs) can be evaluated using population analysis profiling (PAP). Expose bacterial cultures to colistin (1–4× MIC) for 24 hours, plate on drug-free agar, and compare colony counts to untreated controls. Time-kill studies with frequent sampling (e.g., 0–24 hours) reveal regrowth patterns, guiding combination therapy strategies .
Q. How does protein binding influence colistin pharmacokinetics and pharmacodynamics (PK/PD)?
Colistin’s unbound fraction (26–41% in plasma) determines its antimicrobial efficacy. Equilibrium dialysis coupled with LC-MS/MS quantifies protein binding. PK/PD targets (e.g., AUC/MIC >50) should account for free drug concentrations. In critically ill patients with hypoalbuminemia, increased unbound colistin may enhance efficacy but also toxicity .
Q. What are the challenges in modeling CMS-to-colistin conversion in in vitro systems?
In vitro hydrolysis rates often underestimate in vivo conversion due to differences in enzymatic activity. To mimic physiological conditions, incubate CMS in human plasma at 37°C and measure colistin formation via LC-MS/MS. Adjust experimental parameters (e.g., pH, temperature) to align with patient-derived PK data .
Q. How can aerosolized CMS improve lung bioavailability while minimizing systemic toxicity?
Nebulized CMS achieves high epithelial lining fluid (ELF) concentrations (>1,000 µg/mL) with minimal systemic exposure. In rat models, intratracheal administration resulted in 4-fold higher colistin AUC in ELF compared to IV dosing. Use vibrating-mesh nebulizers for optimal particle size (MMAD 3–5 µm) and validate deposition via bronchoalveolar lavage sampling .
Q. What methodological considerations apply to combination therapy studies with CMS?
Synergy testing (e.g., checkerboard assays) should use fixed CMS:colistin ratios reflecting in vivo conversion kinetics. For Pseudomonas aeruginosa, combining CMS with meropenem or fosfomycin reduces regrowth and resistance emergence. PK/PD models must account for overlapping toxicity profiles, particularly nephrotoxicity risk with concomitant vancomycin .
Methodological Recommendations
- Analytical Validation : Use isotope-labeled internal standards (e.g., polymyxin B1) to improve LC-MS/MS accuracy .
- PK/PD Modeling : Incorporate Bayesian forecasting to personalize dosing in real-time .
- Combination Therapy : Prioritize agents with distinct mechanisms (e.g., β-lactams) to circumvent resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
